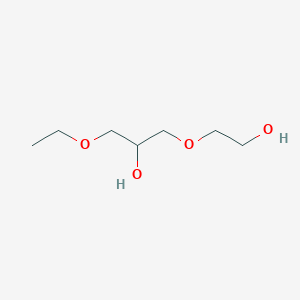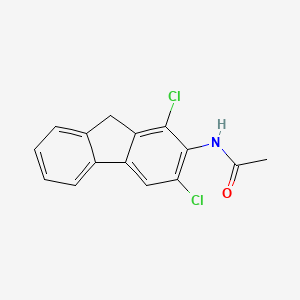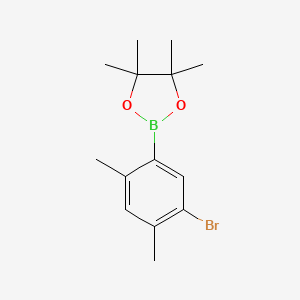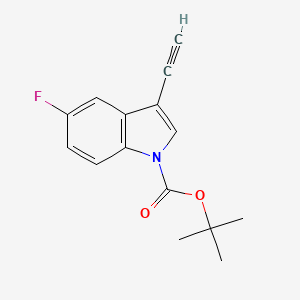
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone is a fluorinated organic compound known for its unique chemical properties. It is commonly used in the synthesis of polymers, resins, and specialty coatings due to its hydrophobic nature and chemical stability .
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone typically involves a series of chemical reactions that convert raw materials into the desired product. The specific synthetic routes and reaction conditions can vary, but they often include steps such as hydrogenation, Suzuki coupling, and photochemical reactions . Industrial production methods are designed to optimize yield and purity, often involving high-pressure hydrogenation and extreme temperature conditions .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and specialty chemicals.
Biology: Its unique properties make it useful in the development of bio-compatible materials.
Medicine: It is explored for its potential in drug delivery systems due to its stability and compatibility with biological systems.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone involves its interaction with molecular targets and pathways. Its hydrophobic nature allows it to integrate into various materials, enhancing their chemical stability and resistance to degradation . The specific molecular targets and pathways can vary depending on the application, but they often involve interactions with other organic molecules and polymers.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone is unique due to its trifluoromethyl groups, which impart distinct chemical properties. Similar compounds include:
- 1,1,1-Trifluoro-2-hydroxy-2-(trifluoromethyl)-6-methylhept-4-yl methacrylate
- 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-(2-methylpropyl)-3-(trifluoromethyl)butyl ester
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C9H12F6O2 |
|---|---|
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H12F6O2/c1-5(2)3-6(16)4-7(17,8(10,11)12)9(13,14)15/h5,17H,3-4H2,1-2H3 |
Clave InChI |
ZSXNDQFSLIBMEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14017680.png)





![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)




![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)

